molecular formula C11H9N3O3S2 B3601597 N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE

N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE

Cat. No.: B3601597
M. Wt: 295.3 g/mol
InChI Key: DEHDKMBVFTXAAT-UHFFFAOYSA-N
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Description

N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE is a complex organic compound that features a benzimidazole core linked to a thiophene sulfonamide group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c15-11-12-8-4-3-7(6-9(8)13-11)14-19(16,17)10-2-1-5-18-10/h1-6,14H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHDKMBVFTXAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Thiophene Group: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation: The final step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the benzimidazole core, potentially forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in materials science or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole and sulfonamide groups are known to interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and antiparasitic activities.

    Thiophene Sulfonamides: Studied for their anti-inflammatory and anticancer properties.

Uniqueness

N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-2-THIOPHENESULFONAMIDE

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